molecular formula C27H36N2O7 B061114 [2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane fumarate salt CAS No. 169870-03-5

[2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane fumarate salt

Cat. No.: B061114
CAS No.: 169870-03-5
M. Wt: 500.6 g/mol
InChI Key: RFJSLTWBGXWJDJ-OFSTUUFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane fumarate salt (CAS 169870-03-5) is a chiral, stereospecific intermediate critical in synthesizing antiviral drugs such as lopinavir. Its molecular formula is C27H36N2O7, with a molecular weight of 500.59 g/mol . The fumarate counterion enhances stability and solubility, making it suitable for industrial-scale pharmaceutical synthesis. The compound is synthesized via a one-pot method using 5-amino-2-dibenzylamino-1,6-diphenyl-4-en-3-one as a starting material, ensuring high yield and minimal waste generation .

Properties

IUPAC Name

(E)-but-2-enedioic acid;tert-butyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3.C4H4O4/c1-23(2,3)28-22(27)25-19(14-17-10-6-4-7-11-17)16-21(26)20(24)15-18-12-8-5-9-13-18;5-3(6)1-2-4(7)8/h4-13,19-21,26H,14-16,24H2,1-3H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1+/t19-,20-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJSLTWBGXWJDJ-OFSTUUFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169870-03-5
Record name Carbamic acid, [4-amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-, 1,1-dimethylethyl ester, [1S-(1R*,3R*,4R*)]-, (2E)-2-butenedioate (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169870-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

The compound [2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane fumarate salt (CAS No. 169870-02-4) is a derivative of amino acids and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H38N2O7
  • Molecular Weight : 500.6 g/mol
  • Appearance : White to slightly yellow powder
  • Solubility : Sparingly soluble in methanol and practically insoluble in water
  • Melting Point : 142°C - 150°C

The biological activity of this compound is primarily attributed to its role as an intermediate in the synthesis of antiviral drugs, particularly Ritonavir, which is used in the treatment of HIV/AIDS. The compound exhibits structural features that enhance its interaction with biological targets involved in viral replication pathways.

Antiviral Properties

Recent studies indicate that derivatives of this compound can inhibit the activity of protease enzymes essential for the maturation of HIV. By blocking these enzymes, the compounds prevent the virus from replicating effectively.

Case Studies

  • Study on HIV Protease Inhibition
    • A study demonstrated that related compounds significantly inhibited HIV protease activity in vitro. The structure-activity relationship (SAR) indicated that modifications to the amino acid side chains could enhance inhibitory potency.
    • Results : Compounds with a similar structure showed IC50 values in the nanomolar range against HIV protease.
  • Pharmacokinetics and Bioavailability
    • Another investigation focused on the pharmacokinetics of this compound in animal models.
    • Findings : The compound demonstrated favorable absorption characteristics with a half-life suitable for therapeutic use.

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolecular WeightAntiviral Activity
This compound169870-02-4500.6 g/molModerate
Ritonavir155213-67-5720.9 g/molHigh
Lopinavir192725-17-0625.8 g/molHigh

Comparison with Similar Compounds

Key Structural and Functional Analogues

The most closely related compound is the succinate salt variant (CAS 183388-64-9), with the formula 2(C23H32N2O3)·C4H6O4 and a molecular weight of 887.11 g/mol . Both salts share the same parent structure but differ in their counterions:

Property Fumarate Salt Succinate Salt
CAS Number 169870-03-5 183388-64-9
Molecular Formula C27H36N2O7 2(C23H32N2O3)·C4H6O4
Molecular Weight 500.59 g/mol 887.11 g/mol
Counterion Fumaric acid (E-2-butenedioate) Succinic acid
Key Applications Intermediate for lopinavir synthesis Intermediate for lopinavir and ritonavir
Synthesis Method One-pot method from enaminone derivatives Deprotection and salt formation with succinic acid

Physicochemical Properties

  • Solubility : The fumarate salt exhibits moderate solubility in polar solvents like dichloromethane and ethyl acetate, whereas the succinate salt has higher solubility in aqueous-alcoholic mixtures due to its ionic interactions with succinic acid .
  • Stability : Fumarate salts are generally more thermally stable, while succinate salts may require controlled storage to prevent hydrolysis of the ester groups .

Research Findings

  • Efficiency : The fumarate salt’s one-pot synthesis reduces production time by 40% compared to traditional multi-step methods .
  • Purity : The succinate salt achieves >99% purity after chromatographic purification, critical for regulatory compliance in drug manufacturing .

Other Related Compounds

  • Bis-anthranyl derivatives: Complex analogues like [2S,3S,5S]-2,5-bis[((N-pyridinylmethyloxy)carbonyl)anthranyl]amino]-3-hydroxy-1,6-diphenylhexane (DD-5) show enhanced binding affinity to HIV protease but require multi-step synthesis .

Preparation Methods

Initial Amide Bond Formation

The synthesis typically starts with the coupling of 2,6-dimethylphenoxyacetic acid to a protected amine intermediate. For example, in Example 4 of the patent WO2006090264A1, 2,6-dimethylphenyl acetic acid is activated with thionyl chloride to form the corresponding acid chloride, which is then reacted with a succinate salt intermediate under biphasic conditions (ethyl acetate/water, sodium bicarbonate). This step achieves an 85% yield of the protected amide precursor.

Deprotection and Hydrogenolysis

Critical to the synthesis is the removal of protecting groups. In Example 3 , the tert-butyloxycarbonyl (Boc) group is removed via hydrogenolysis using 10% palladium-carbon and ammonium formate in methanol. This step proceeds at reflux for 2 hours, yielding the free amine, which is subsequently converted to the succinate salt. While the patent describes the succinate salt, analogous methods apply to fumarate salt formation by substituting succinic acid with fumaric acid during crystallization.

Salt Formation and Crystallization

The final step involves salt formation to improve stability and crystallinity. Fumaric acid is preferred for its dicarboxylic structure, which facilitates salt bridging with the free amine.

Conditions for Fumarate Salt Precipitation

As detailed in PubChem, the free base is dissolved in isopropanol, and a stoichiometric amount of fumaric acid is added. The mixture is heated to 70°C to dissolve all components, followed by gradual cooling to induce crystallization. This method yields the fumarate salt with >99% enantiomeric excess (ee), as confirmed by chiral HPLC.

Table 1: Comparison of Salt Formation Conditions

ParameterSuccinate SaltFumarate Salt
Acid UsedSuccinic acidFumaric acid
SolventIsopropanolIsopropanol
Temperature40–45°C (dissolution)70°C (dissolution)
CrystallizationSlow cooling to 25°CGradual cooling to 25°C
Yield78%82%

Stereochemical Control and Purification

Maintaining stereochemical integrity is paramount. The use of (2S,3S,5S)-configured intermediates ensures the final product’s chiral purity.

Resolution Techniques

In Example 5 , the intermediate (2S,3S,5S)-2-(2,6-dimethylphenoxyacetyl)amino-3-hydroxy-5-(t-butyloxycarbonylamino)-1,6-diphenylhexane is purified via recrystallization from ethyl acetate/heptane. This step removes diastereomeric impurities, achieving a 95% ee. Similar purification is applied post-hydrogenolysis to isolate the fumarate salt.

Analytical Verification

Chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy are employed to verify stereochemistry. For instance, the 1H^1H NMR spectrum of the fumarate salt shows characteristic doublets for the fumarate protons at δ 6.65 ppm (J = 12.5 Hz).

Scale-Up Considerations

Industrial-scale production requires optimization of solvent volumes and catalyst recycling.

Solvent Recovery

The patent emphasizes recycling methylene chloride and ethyl acetate through distillation, reducing solvent costs by 40% in large batches.

Catalyst Reuse

Palladium-carbon catalysts are filtered and regenerated via acid washing, maintaining catalytic activity over five cycles without significant yield loss.

Challenges and Mitigation Strategies

Byproduct Formation

During hydrogenolysis, over-reduction of the aromatic rings is mitigated by controlling hydrogen pressure (<5 psi) and reaction time (<3 hours).

Crystallization Issues

Poorly defined crystals are addressed by seeding with pure fumarate salt and adjusting cooling rates to 0.5°C/min .

Q & A

What synthetic methodologies are optimized for achieving high diastereoselectivity in the synthesis of the diamino alcohol core of this compound?

Level: Advanced
Methodological Answer:
A two-step reduction sequence is critical for achieving high diastereoselectivity. First, the enaminone intermediate is reduced using a borane-sulfonate derivative to form a ketone intermediate. This is followed by sodium borohydride reduction under controlled conditions (e.g., low temperature, specific solvent polarity) to yield the desired (2S,3S,5S)-stereochemistry. Key parameters include:

  • Catalyst choice : Borane-sulfonate derivatives enhance 1,4-stereoinduction.
  • Reaction conditions : Ethanol/water solvent systems improve selectivity (84% diastereoselectivity reported) .
  • Scale-up considerations : Multikilogram production requires strict control of stoichiometry and reaction time to minimize epimerization.

How can researchers resolve contradictions in stereochemical assignments between NMR data and X-ray crystallography for this compound?

Level: Advanced
Methodological Answer:
Discrepancies often arise due to dynamic conformational changes in solution versus solid-state structures. To resolve this:

Dynamic NMR (DNMR) : Analyze variable-temperature NMR to detect rotameric equilibria affecting chemical shifts.

X-ray crystallography : Confirm absolute configuration using heavy-atom derivatives (e.g., bromine-substituted analogs).

Computational modeling : Compare DFT-calculated NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data.
For example, a 2023 correction in Research on Chemical Intermediates highlighted the necessity of revising stereochemical descriptors after crystallographic validation .

What analytical techniques are most reliable for quantifying the fumarate counterion and ensuring stoichiometric purity?

Level: Basic
Methodological Answer:

  • Ion chromatography (IC) : Quantify fumarate (retention time ~8.2 min on a Dionex AS11-HC column) with a detection limit of 0.1% w/w.
  • 1H-NMR integration : Compare the fumarate proton signals (δ 6.6–6.8 ppm, singlet) to the amine protons of the main compound.
  • Thermogravimetric analysis (TGA) : Confirm salt stability up to 150°C, with a mass loss corresponding to fumarate decomposition .

How does the tert-butyloxycarbonyl (Boc) protection influence the compound’s solubility and reactivity in peptide coupling reactions?

Level: Advanced
Methodological Answer:
The Boc group:

  • Solubility : Enhances organic-phase solubility (e.g., in dichloromethane or THF) due to its hydrophobic tert-butyl moiety.
  • Reactivity : Protects the amine during coupling, reducing side reactions. Deprotection with TFA/water (95:5) regenerates the free amine without racemization.
  • Stability : Boc-protected intermediates are stable under basic conditions but sensitive to acidic hydrolysis, necessitating pH-controlled workflows .

What in vitro models are suitable for evaluating the biological activity of this compound as a protease inhibitor?

Level: Advanced
Methodological Answer:

  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) to measure IC50 values against HIV-1 protease.
  • Cell-based assays : Infect TZM-bl cells with HIV-1 pseudoviruses and quantify luciferase activity reduction.
  • Structural analogs : Compare activity to Ritonavir’s diamino alcohol core, which shares similar stereochemical features .

How can researchers mitigate oxidative degradation of the hydroxy group during long-term storage?

Level: Basic
Methodological Answer:

  • Storage conditions : Use amber vials under argon at -20°C to limit light/oxygen exposure.
  • Stabilizers : Add 0.1% w/w ascorbic acid or BHT to inhibit free-radical oxidation.
  • Monitoring : Track degradation via HPLC-UV (220 nm) with a C18 column; degradation products elute earlier due to increased polarity .

What computational strategies predict the compound’s binding affinity to target proteins?

Level: Advanced
Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to HIV-1 protease (PDB: 1HXW) using the AMBER force field.
  • MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability.
  • MM-PBSA calculations : Estimate binding free energies (ΔG ~ -45 kcal/mol indicates strong inhibition) .

Why is the fumarate salt preferred over other counterions for crystallography studies?

Level: Basic
Methodological Answer:
Fumarate’s rigid, planar structure facilitates:

  • Crystal packing : Forms hydrogen bonds with the amine and hydroxy groups, improving crystal quality.
  • Thermal stability : Higher melting point (~200°C) compared to hydrochloride salts.
  • Neutral pH : Minimizes acid-catalyzed degradation during X-ray data collection .

How do researchers validate synthetic intermediates when spectral data overlap (e.g., NH and OH signals in NMR)?

Level: Advanced
Methodological Answer:

  • Deuterium exchange : Add D2O to suppress exchangeable protons (NH, OH) in 1H-NMR.
  • HSQC-TOCSY : Correlate 1H-13C signals to distinguish overlapping spin systems.
  • IR spectroscopy : Confirm hydroxyl presence via O-H stretch (3200–3600 cm⁻¹) and Boc carbonyl (1690–1710 cm⁻¹) .

What pharmacokinetic challenges arise from the compound’s diphenylhexane backbone?

Level: Advanced
Methodological Answer:

  • Lipophilicity : High logP (~4.2) limits aqueous solubility; use cyclodextrin-based formulations for in vivo studies.
  • Metabolism : Diphenyl groups are prone to CYP3A4-mediated oxidation; monitor metabolites via LC-MS/MS.
  • Tissue distribution : Radiolabeled analogs (e.g., 14C-tagged) track accumulation in lymphatic tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.